

# Spectroscopic Profile of 4-Nitrobutanal: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrobutanal

Cat. No.: B14455207

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrobutanal** ( $C_4H_7NO_3$ ), a bifunctional molecule containing both an aldehyde and a nitro group. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and utilization of **4-Nitrobutanal** in synthetic chemistry and drug development.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Nitrobutanal**. These predictions are derived from the known spectral characteristics of aldehydes, nitroalkanes, and structurally related molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Data for **4-Nitrobutanal**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~9.8	Triplet (t)	1H	-CHO
~4.4	Triplet (t)	2H	-CH <sub>2</sub> NO <sub>2</sub>
~2.8	Quartet (q)	2H	-CH <sub>2</sub> CHO
~2.2	Quintet (quint)	2H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -

Predicted in CDCl<sub>3</sub> at 400 MHz.

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Nitrobutanal**

Chemical Shift ( $\delta$ , ppm)	Carbon Atom
~201	C=O (Aldehyde)
~75	-CH <sub>2</sub> NO <sub>2</sub>
~42	-CH <sub>2</sub> CHO
~20	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -

Predicted in CDCl<sub>3</sub> at 100 MHz.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Nitrobutanal**

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~2950-2850	C-H Stretch	Alkane
~2750-2720	C-H Stretch	Aldehyde
~1725	C=O Stretch	Aldehyde
~1550	N-O Asymmetric Stretch	Nitro
~1380	N-O Symmetric Stretch	Nitro

Predicted for a liquid film.

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **4-Nitrobutanal**

m/z	Ion
117	[M] <sup>+</sup> (Molecular Ion)
100	[M-OH] <sup>+</sup>
88	[M-CHO] <sup>+</sup>
71	[M-NO <sub>2</sub> ] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>2</sub> CHO] <sup>+</sup>

Predicted for Electron Ionization (EI) source.

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **4-Nitrobutanal**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Nitrobutanal** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) containing 0.1% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

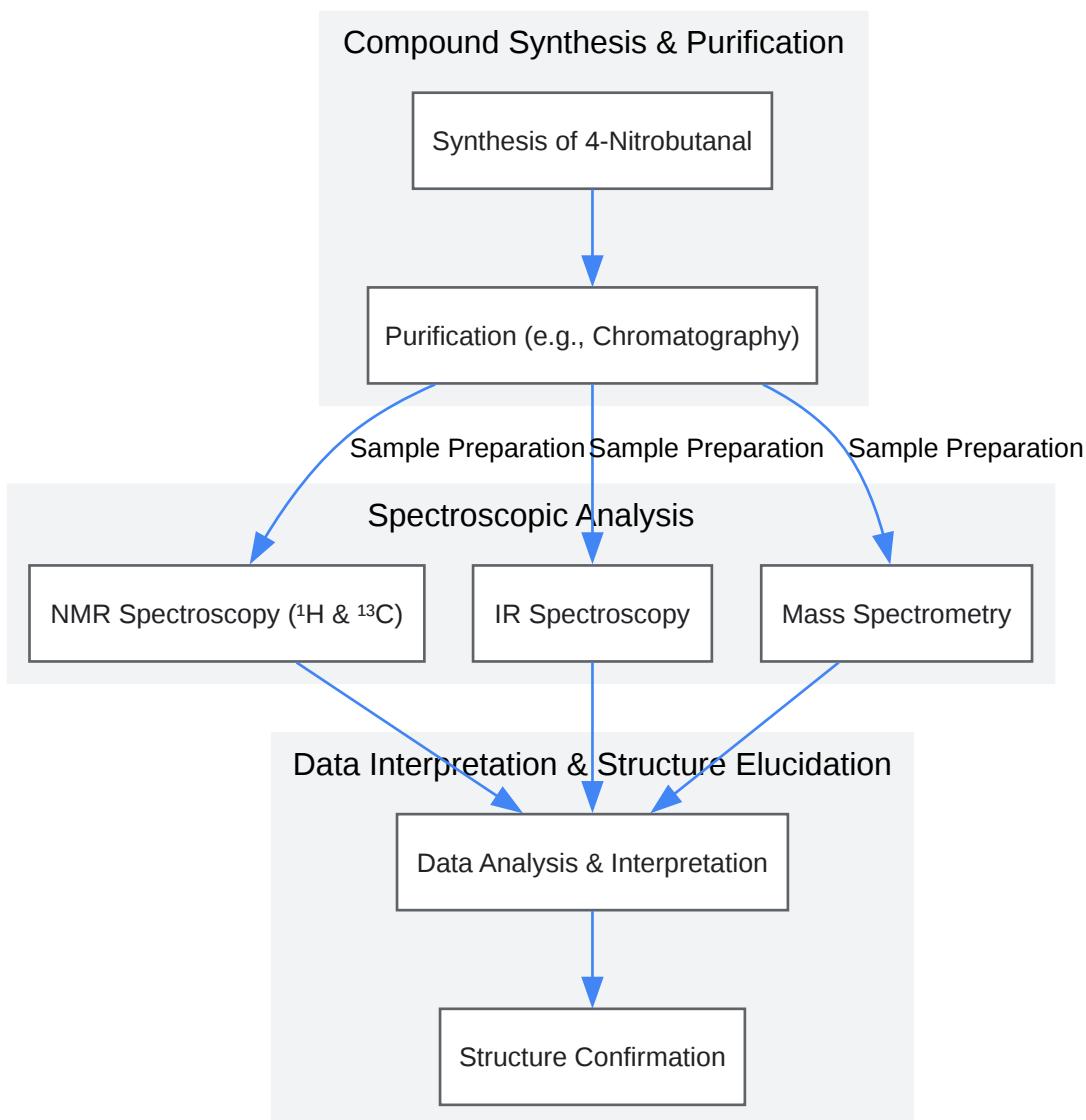
- Sample Preparation:
  - Neat Liquid: Place a drop of neat **4-Nitrobutanal** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.
  - Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid IR cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or the solvent).
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-Nitrobutanal** in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source. The spectrometer can be coupled with a Gas Chromatography (GC) system for sample introduction and separation.
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Use a standard EI energy of 70 eV.
  - Scan a mass range appropriate for the molecular weight of **4-Nitrobutanal** (e.g., m/z 30-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

## Visualization of the Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **4-Nitrobutanal**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **4-Nitrobutanal**.

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